N-cyclopropyl-3-(1H-indol-1-yl)benzamide
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Overview
Description
N-cyclopropyl-3-(1H-indol-1-yl)benzamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
N-cyclopropyl-3-(1H-indol-1-yl)benzamide, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . For example, some indole derivatives have been reported to inhibit the biosynthesis of mediators from arachidonic acid by selectively or non-selectively inhibiting cyclooxygenase (COX) enzymes .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-cyclopropyl-3-(1H-indol-1-yl)benzamide are largely influenced by the presence of the indole nucleus in its structure . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various substituents onto the indole ring .
Chemical Reactions Analysis
N-cyclopropyl-3-(1H-indol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form indoxyl or isatin derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are used to introduce various substituents.
Scientific Research Applications
N-cyclopropyl-3-(1H-indol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
N-cyclopropyl-3-(1H-indol-1-yl)benzamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Strychnine: An alkaloid used as a pesticide.
Lysergic acid diethylamide (LSD): A psychedelic drug.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of the indole moiety in various fields of research and industry.
Properties
IUPAC Name |
N-cyclopropyl-3-indol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18(19-15-8-9-15)14-5-3-6-16(12-14)20-11-10-13-4-1-2-7-17(13)20/h1-7,10-12,15H,8-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUMJGRIGIETTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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